Lipophilicity (logP) Comparison of 4-Halogenated 2-Phenylbutanenitrile Analogs
The 4-chloro derivative exhibits a calculated logP (cLogP) value of 3.115, which is intermediate between the less lipophilic 4-fluoro analog (cLogP ~2.1) and the more lipophilic 4-bromo analog (cLogP ~3.27) [1][2]. This value provides a balanced lipophilicity profile for membrane permeability in drug discovery contexts, where excessively high logP (>5) is associated with poor solubility and high logD, and very low logP (<1) with poor permeability. The measured acid dissociation constant (pKa) of the alpha-proton to the nitrile is approximately 15.05, indicating a very weakly acidic proton that resists deprotonation under mild basic conditions, which is a key consideration for alkylation reaction selectivity [3].
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | cLogP = 3.115 |
| Comparator Or Baseline | 2-(4-Bromophenyl)butanenitrile (cLogP = 3.27) and 2-(4-Fluorophenyl)butanenitrile (cLogP ~2.1) |
| Quantified Difference | Delta(cLogP) = -0.155 vs. bromo; Delta(cLogP) ~ +1.0 vs. fluoro |
| Conditions | Computed values using standard algorithms (XLogP3 for fluoro analog; cLogP from vendor/chemical databases for others) |
Why This Matters
This precise lipophilicity value influences partition coefficients in biphasic reactions and may correlate with cellular permeability, making it a critical parameter for selecting the optimal halogen substituent for a specific biological target or synthetic protocol.
- [1] PubChem Compound Summary for CID 11435291, 2-(4-Chlorophenyl)butanenitrile. National Center for Biotechnology Information. Accessed 2026-04-21. View Source
- [2] Chembase.cn. 2-(4-chlorophenyl)butanenitrile - Product Details. Accessed 2026-04-21. View Source
- [3] Chembase.cn. 2-(4-bromophenyl)butanenitrile - Product Details. Accessed 2026-04-21. View Source
